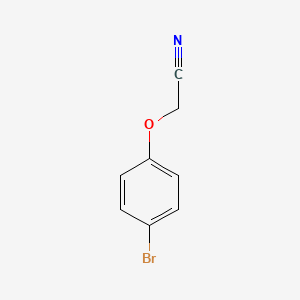

2-(4-Bromophenoxy)acetonitrile

描述

Reactions at the Nitrile Group in Derived Compounds

The nitrile or cyano group (C≡N) is a versatile functional group known for its ability to participate in various chemical reactions, including cycloadditions and nucleophilic additions.

The nitrile functionality is a valuable precursor for the synthesis of nitrogen-containing heterocycles through cycloaddition reactions. researchgate.net One of the most prominent examples is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org

In the context of nitrile derivatives, they can react with 1,3-dipoles such as azides and nitrile oxides to yield important heterocyclic structures like tetrazoles and triazoles. researchgate.netacs.orgorganic-chemistry.org These reactions are a cornerstone of "click chemistry," a concept that emphasizes high-yielding, stereospecific reactions that are simple to perform. organic-chemistry.org

Reaction with Azides: The cycloaddition of nitriles with organic azides is a well-established method for the synthesis of tetrazoles. acs.org This transformation is of considerable interest due to the wide range of applications of tetrazole derivatives in pharmaceuticals and materials science. acs.org

Reaction with Nitrile Oxides: Nitrile oxides, often generated in situ, react with alkynes and alkenes in 1,3-dipolar cycloaddition reactions to produce isoxazoles and isoxazolines, respectively. wikipedia.orgnih.govbenthamdirect.com These reactions are highly valuable in synthetic chemistry as the resulting heterocycles can be further transformed into other functional groups. wikipedia.orgbenthamdirect.com For instance, the isoxazole (B147169) ring can be cleaved to reveal β-dicarbonyl compounds, while isoxazolines can yield β-hydroxycarbonyl compounds. wikipedia.org The reaction conditions for these cycloadditions can be varied, with studies exploring the use of green solvents and alternative activation methods like microwave irradiation. nih.gov

A notable application of this chemistry is the synthesis of indolizine-1-carbonitrile (B3051405) derivatives. This involves a one-pot, two-step tandem reaction that begins with a 1,3-dipolar cycloaddition. brieflands.com The process utilizes a pyridinium (B92312) salt, such as 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium, which reacts with an arylidenemalononitrile derivative in the presence of a base. brieflands.com This reaction highlights the utility of nitrile-containing compounds in constructing complex heterocyclic frameworks.

The regioselectivity of these cycloaddition reactions is a critical aspect, often controlled by the electronic properties of the substituents on both the nitrile-containing compound and the 1,3-dipole. chim.it

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into a variety of other functional groups. Common nucleophilic addition reactions include hydrolysis, alcoholysis, and reactions with organometallic reagents. ntnu.no

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. ntnu.no This is a fundamental transformation in organic synthesis.

Formation of Amidines and Related Structures: The nitrile group can react with amines in the presence of a catalyst to form amidines. This reaction is significant for the synthesis of various biologically active compounds.

Conversion to Ketones: Reaction with Grignard or organolithium reagents, followed by hydrolysis, converts the nitrile group into a ketone. This provides a valuable method for carbon-carbon bond formation.

In the context of derivatives of 2-(4-bromophenoxy)acetonitrile, these nucleophilic additions allow for the introduction of diverse functionalities, further expanding the synthetic utility of this class of compounds.

Transformations Involving the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a versatile handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions involving aryl bromides include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl system.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form an aryl-alkyne.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form an arylamine.

Ullmann Condensation: A copper-catalyzed reaction for the formation of diaryl ethers, thioethers, or amines.

These reactions allow for the substitution of the bromine atom with a wide range of alkyl, alkenyl, alkynyl, aryl, and amino groups, providing access to a vast library of derivatives.

Reactivity of the Ether Linkage (Phenoxy Moiety)

The ether linkage in the phenoxy moiety is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids. This cleavage would result in the formation of a phenol (B47542) and a derivative of the acetonitrile (B52724) portion of the molecule. The stability of this linkage is an important consideration when planning multi-step syntheses involving this compound derivatives.

Complexation Chemistry: Ligand Synthesis and Metal Coordination

The structural framework of this compound derivatives can be modified to create ligands capable of coordinating with metal ions. This is often achieved by transforming the nitrile group into a coordinating functionality, such as a hydrazide.

The synthesis of 2-(4-bromophenoxy)acetohydrazide (B95197) is a key step in developing ligands from this compound. This transformation is typically achieved through a two-step process:

Esterification: The nitrile is first converted to an ester, for example, by reaction with an alcohol in the presence of an acid catalyst.

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield the corresponding acetohydrazide. nih.govekb.egacs.org

The resulting 2-(4-bromophenoxy)acetohydrazide is a versatile ligand precursor. The hydrazide moiety contains multiple coordination sites (the carbonyl oxygen and the two nitrogen atoms of the hydrazine group) that can bind to metal ions.

These acetohydrazide ligands can be further reacted to create more complex ligand systems. For example, condensation with aldehydes or ketones can form Schiff base ligands. Cyclocondensation reactions with dicarbonyl compounds or other suitable reagents can lead to the formation of heterocyclic rings, such as pyrazoles or pyrazolones, which also possess coordinating properties. nih.govacs.org For instance, the reaction of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) with acetylacetone (B45752) or ethyl acetoacetate (B1235776) yields pyrazolyl derivatives. nih.govacs.org Similarly, reaction with malononitrile (B47326) can produce pyrazole (B372694) derivatives. nih.govacs.org

These synthesized ligands can then be used to form coordination complexes with various transition metals. The study of these metal complexes is an active area of research, with potential applications in catalysis, materials science, and medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-bromophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDDXFGYBKIPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344690 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-67-3 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenoxy Acetonitrile and Its Precursors

Strategies for Constructing the 2-(4-Bromophenoxy)acetate Core

The synthesis of the 2-(4-bromophenoxy)acetate framework is a critical first step, for which several reliable methods have been developed. These approaches typically involve the formation of an ether linkage between a 4-bromophenol (B116583) unit and a two-carbon acetic acid moiety.

Condensation of 4-Bromophenol with Halogenated Acetic Acid Derivatives

A prevalent method for creating the 2-(4-bromophenoxy)acetate core is through the condensation of 4-bromophenol with a halogenated acetic acid derivative, such as methyl chloroacetate (B1199739) or ethyl bromoacetate. mdpi.comprepchem.com This reaction, a variation of the Williamson ether synthesis, is typically carried out in the presence of a base.

In one documented procedure, 4-bromophenol is dissolved in acetonitrile (B52724), and potassium carbonate is added as the base. mdpi.com The mixture is stirred, followed by the addition of methyl chloroacetate, and then refluxed for 10 hours. mdpi.com This process yields methyl 2-(4-bromophenoxy)acetate with a high yield of 89%. mdpi.com

Another example involves dissolving sodium in anhydrous ethanol (B145695) to form sodium ethoxide. prepchem.com 4-bromophenol is then added, followed by ethyl bromoacetate. prepchem.com The reaction mixture is heated under reflux for one hour. prepchem.com After workup, which includes removal of the solvent and purification by crystallization, ethyl p-bromophenoxy-acetate is obtained. prepchem.com

| Reactants | Reagents/Solvents | Conditions | Product | Yield |

| 4-Bromophenol, Methyl chloroacetate | Potassium carbonate, Acetonitrile | Reflux, 10 hours | Methyl 2-(4-bromophenoxy)acetate | 89% mdpi.com |

| 4-Bromophenol, Ethyl bromoacetate | Sodium, Anhydrous ethanol | Reflux, 1 hour | Ethyl p-bromophenoxy-acetate | Not specified prepchem.com |

Esterification of 4-Bromophenoxyacetic Acid

An alternative strategy to obtain 2-(4-bromophenoxy)acetate esters is the direct esterification of 4-bromophenoxyacetic acid. This classic acid-catalyzed reaction is effective for producing various ester derivatives. For instance, heating a solution of the carboxylic acid in an alcohol, such as ethanol, with a catalytic amount of a strong acid like concentrated sulfuric acid, leads to the formation of the corresponding ethyl ester. nih.govacs.org This method is a standard procedure in organic synthesis for converting carboxylic acids to their ester counterparts. nih.govacs.org

Conversion of Phenoxyacetate Esters to Acetonitrile or Acetohydrazide

Once the 2-(4-bromophenoxy)acetate esters are synthesized, they serve as versatile intermediates for the preparation of other important compounds, including the corresponding acetohydrazide and, by extension, the acetonitrile.

Formation of 2-(4-Bromophenoxy)acetohydrazide (B95197) via Hydrazine (B178648) Hydrate (B1144303) Reaction

The synthesis of 2-(4-bromophenoxy)acetohydrazide is readily achieved by reacting a 2-(4-bromophenoxy)acetate ester with hydrazine hydrate. mdpi.comresearchgate.net In a typical procedure, the crude methyl 2-(4-bromophenoxy)acetate is dissolved in methanol, and an excess of hydrazine hydrate is added. mdpi.comresearchgate.net The mixture is then refluxed for 12 hours. mdpi.comresearchgate.net Following the removal of the solvent and extraction, the desired 2-(4-bromophenoxy)acetohydrazide is obtained with a high yield of 83%. researchgate.net This reaction is a common and efficient method for converting esters to hydrazides. mdpi.comresearchgate.net

| Reactant | Reagent/Solvent | Conditions | Product | Yield |

| Methyl 2-(4-bromophenoxy)acetate | Hydrazine hydrate, Methanol | Reflux, 12 hours | 2-(4-Bromophenoxy)acetohydrazide | 83% researchgate.net |

Pathways for 2-(4-Bromophenoxy)acetonitrile Formation (Implied and Related)

While direct, detailed synthetic procedures for the conversion of 2-(4-bromophenoxy)acetate esters to this compound were not the primary focus of the reviewed literature, the formation of nitriles from related precursors is a well-established transformation in organic chemistry. Generally, the synthesis of a nitrile from an ester would proceed through intermediate steps. One common pathway involves the conversion of the ester to a primary amide, followed by dehydration. The corresponding 2-(4-bromophenoxy)acetamide (B1267825) could be synthesized from the ester and then dehydrated using a variety of reagents such as phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride (B1165640) to yield this compound.

Preparation of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide

The synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide involves the formation of an amide bond between the 2-(4-bromophenoxy)acetyl group and an arylamine. researchgate.netresearchgate.net In a described synthesis, the title compound was prepared and its structure confirmed using various spectroscopic techniques and X-ray diffraction. researchgate.netresearchgate.netnih.gov The synthesis involves dissolving the starting materials in dry dichloromethane, followed by the addition of lutidine at a low temperature. researchgate.netresearchgate.net The reaction mixture is then stirred to afford the desired N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide in good yield. researchgate.netresearchgate.net This compound has been noted for its potential in drug design. researchgate.netresearchgate.netnih.gov

Green Chemistry Protocols in Syntheses of Related Analogs

The application of green chemistry principles to the synthesis of heterocyclic compounds and other complex organic molecules has gained significant traction. semanticscholar.org These principles aim to reduce or eliminate hazardous substances by focusing on aspects like the use of safer solvents, alternative energy sources, and efficient catalytic processes. semanticscholar.orgmdpi.com For analogs of this compound, several green methodologies have been effectively employed.

Microwave-Assisted Synthesis Microwave irradiation has emerged as a powerful tool in organic synthesis, aligning with green chemistry goals by significantly reducing reaction times, often from hours to minutes, and improving product yields. mdpi.combspublications.netasianpubs.org This technique offers rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer byproducts. bspublications.netrsc.org For instance, the synthesis of various biologically active heterocyclic compounds, such as oxadiazole and chalcone (B49325) derivatives, has been successfully achieved using microwave-assisted methods. mdpi.comasianpubs.org In one study, the reaction time for synthesizing chalcones was reduced from 24 hours using conventional methods to just 15-30 seconds under microwave irradiation, with yields increasing from 50-65% to 90-100%. asianpubs.org Another report details the microwave-assisted synthesis of 1,3-diphenyl-3-[(pyridine-2-yl)-amino]prop-2-ene-1-one, which was completed in 30 minutes with a 90% yield. bspublications.net

Phase-Transfer Catalysis (PTC) Phase-transfer catalysis is a valuable green chemistry technique that facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.orgwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgwikipedia.org This method often eliminates the need for expensive, and potentially hazardous, aprotic solvents, allowing for the use of water instead. wikipedia.orgrjptonline.org PTC has been successfully used for various C, N, O, and S-alkylation reactions. crdeepjournal.org For example, polyethylene (B3416737) glycol (PEG-400) has been used as a non-toxic phase-transfer catalyst in aqueous media for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, resulting in excellent yields. rasayanjournal.co.in

Solvent-Free Grinding Techniques A key principle of green chemistry is the reduction or elimination of solvent usage, as solvents often contribute significantly to chemical waste and environmental pollution. scitepress.org Solvent-free synthesis, particularly using grinding techniques, offers a simple and efficient alternative. scitepress.org This method involves the mechanical grinding of solid reactants in a mortar and pestle at room temperature. scitepress.org The energy from friction and collisions between reactant particles can be sufficient to initiate and drive the reaction to completion. scitepress.org This approach has been used to synthesize chalcone derivatives, such as 4-hydroxy-4′-methoxychalcone, by grinding the respective aldehyde and ketone with a catalytic amount of sodium hydroxide (B78521) for 30 minutes. scitepress.org

Table 1: Overview of Green Chemistry Protocols for Related Analogs

| Green Protocol | Principle | Example Application | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid and efficient heating. bspublications.net | Synthesis of chalcones and naphthamide derivatives. asianpubs.orgacs.org | Reduced reaction times, higher yields, cleaner reactions. mdpi.combspublications.net |

| Phase-Transfer Catalysis (PTC) | Facilitates reactions between reactants in immiscible phases. wikipedia.org | Synthesis of 2-amino-3-cyanopyridine derivatives using PEG-400. rasayanjournal.co.in | Eliminates hazardous organic solvents, allows use of water, enhances reaction rates. wikipedia.orgrjptonline.org |

| Grinding (Solvent-Free) | Reaction is carried out by mechanical grinding of solid reactants without a solvent. scitepress.org | Synthesis of 4-hydroxy-4′-methoxychalcone. scitepress.org | Reduces or eliminates solvent waste, simple procedure, energy efficient. scitepress.org |

Catalytic Systems and Reaction Conditions for Synthesis (e.g., K2CO3, Solvents, Temperature)

The synthesis of this compound typically involves the Williamson ether synthesis, where the sodium or potassium salt of 4-bromophenol reacts with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. The efficiency and yield of this nucleophilic substitution reaction are highly dependent on the chosen catalytic system and reaction conditions.

Catalytic Systems A crucial component of the synthesis is the base used to deprotonate the phenolic hydroxyl group of 4-bromophenol, generating the more nucleophilic phenoxide anion. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its mild basicity, low cost, and ease of handling. scispace.com It is effective in promoting reactions such as the alkylation of phenols and the synthesis of various heterocyclic compounds. scispace.comvulcanchem.com The catalytic activity of K₂CO₃ has been demonstrated in the hydroboration of aldehydes and ketones, where as little as 0.5 mol % can achieve high conversion rates. acs.org In syntheses of related triazole derivatives via alkylation, K₂CO₃ is a standard choice of base. vulcanchem.com

Reaction Solvents The choice of solvent is critical as it must solubilize the reactants and facilitate the reaction. Polar aprotic solvents are often preferred for this type of nucleophilic substitution. Anhydrous dimethylformamide (DMF) and acetonitrile are frequently employed solvents for the synthesis of related compounds like 1-(2-(4-bromophenoxy)ethyl)-1H-1,2,4-triazole-3-carbonitrile from 4-bromophenol precursors. vulcanchem.commdpi.com Acetonitrile can also serve as a reactant in certain synthetic transformations, highlighting its versatility. mdpi.com

Reaction Temperature Temperature plays a significant role in the reaction kinetics. The synthesis is typically conducted at elevated temperatures to ensure a reasonable reaction rate. For the alkylation of 1H-1,2,4-triazole-3-carbonitrile with a 2-(4-bromophenoxy)ethyl bromide intermediate, temperatures in the range of 60–80°C are considered optimal. vulcanchem.com In other related preparations, temperatures can be higher; for example, the conversion of N-sulfonylhydrazones to sulfinates using K₂CO₃ is performed at 110 °C, and in some cases, up to 150 °C to achieve a moderate yield. acs.org Optimization studies for other reactions have shown that increasing the temperature from room temperature to 50 °C can significantly reduce reaction time and improve yield. scispace.com For a copper-catalyzed coupling reaction to form 1,2-Bis(4-bromophenyl)ethane, a temperature of 110°C was used.

Table 2: Typical Reaction Conditions for Synthesis of this compound and Analogs

| Parameter | Condition | Role/Function | Rationale |

|---|---|---|---|

| Base/Catalyst | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to form the phenoxide anion. | Mild, inexpensive, and effective base for O-alkylation. scispace.com |

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Provides a medium for the reaction. | Polar aprotic solvents stabilize the transition state of SN2 reactions. vulcanchem.com |

| Temperature | 60–110 °C | Increases reaction rate. | Provides sufficient energy to overcome the activation barrier for the reaction. vulcanchem.com |

Chemical Transformations and Reactivity of 2 4 Bromophenoxy Acetonitrile Derivatives

Complexation Chemistry: Ligand Synthesis and Metal Coordination

Formation and Characterization of Metal Coordination Polymers

Coordination polymers are compounds with repeating coordination entities extending in one, two, or three dimensions. The study of coordination polymers, particularly those involving 3d-metals, has garnered significant attention due to their unique structures and potential applications in fields like biosensing and biomedicine. researchgate.net The coordination of hydrazide derivatives of carboxylic acids to biometal ions is a subject of particular interest, as it can enhance the biological activity of the parent compounds. mdpi.com These hydrazides can act as ligands, forming complexes with various transition metals such as Nickel(II), Copper(II), Cobalt(II), and Zinc(II). researchgate.netmdpi.com The formation of these metal complexes, which often results in polymeric structures, can lead to novel therapeutic agents. researchgate.net For instance, coordination polymers like nickel complexes with pyridine-2,6-dicarboxylic acid have demonstrated antimicrobial properties. researchgate.net

A novel coordination polymer of Nickel(II) with 2-(4-bromophenoxy)acetohydrazide (B95197) has been synthesized and characterized. researchgate.netmdpi.com The complex, with the formula [NiCl₂L(2-PrOH)]n, where 'L' represents 2-(4-bromophenoxy)acetohydrazide and '2-PrOH' is isopropanol (B130326), was obtained from the reaction of the ligand with Nickel(II) chloride. mdpi.com This compound is stable, non-hygroscopic, and soluble in solvents like dimethylformamide (DMF) and acetonitrile (B52724). mdpi.com

Structural analysis using single-crystal X-ray diffraction revealed a polymeric structure. researchgate.netmdpi.com In this structure, the Nickel(II) ion is six-coordinated, adopting a distorted octahedral geometry. mdpi.comsemanticscholar.org The 2-(4-bromophenoxy)acetohydrazide ligand is bidentate, coordinating to the nickel center through the oxygen atom of the carbonyl group and the nitrogen atom of the primary amine group. researchgate.netmdpi.com The coordination sphere of the nickel ion is completed by an oxygen atom from an isopropanol molecule and chlorine atoms. mdpi.com Two of the chlorine atoms act as bridges between adjacent nickel atoms, leading to the formation of the polymer chain. researchgate.netmdpi.com

The coordination of the hydrazide ligand to the Ni(II) ion is further confirmed by IR spectroscopy, which shows shifts in the characteristic bands of the C=O and NH₂ groups upon complexation. mdpi.com New bands appearing in the spectrum of the complex are assigned to Ni–O and Ni–N vibrations. mdpi.com Thermogravimetric analysis (TGA) indicates that the complex undergoes thermal decomposition starting from 80–210 °C, with the initial step being the loss of the solvated isopropanol molecule. mdpi.com Molar conductance measurements confirm that the complex behaves as a non-electrolyte in DMF, indicating it does not dissociate in this solvent. mdpi.com

Table 1: Characterization Data for [NiCl₂L(2-PrOH)]n Complex (L = 2-(4-Bromophenoxy)acetohydrazide)

| Analytical Method | Observation/Finding | Interpretation | Reference |

| Elemental Analysis | Molar ratio of Ni:hydrazide = 1:1 | Confirms the stoichiometry of the complex. | researchgate.netmdpi.com |

| Molar Conductance | 6.2 Ω⁻¹ cm²·mol⁻¹ in DMF (1x10⁻³ M) | The complex is a non-electrolyte in DMF. | mdpi.com |

| Thermogravimetric Analysis (TGA) | Initial weight loss of 13.5% at 80–210 °C | Corresponds to the removal of one molecule of solvated 2-propanol. | mdpi.com |

| IR Spectroscopy | Shift in C=O and NH₂ bands; new bands at 504 cm⁻¹ and 424 cm⁻¹ | Indicates coordination via carbonyl oxygen and amine nitrogen; assigned to ν(Ni–O) and ν(Ni–N) respectively. | mdpi.com |

| Single Crystal X-ray Diffraction | Distorted octahedron geometry; bridging Cl atoms | Confirms a six-coordinated Ni(II) center and a polymeric structure. | researchgate.netmdpi.com |

Functionalization and Modification of the Acetamide (B32628) Moiety in Derivatives

The acetamide moiety in derivatives of 2-(4-bromophenoxy)acetonitrile is a versatile functional group that can undergo various chemical transformations. These modifications are crucial for synthesizing new compounds with potentially enhanced biological activities or tailored physicochemical properties.

One common reaction is the amidation of a carboxylic acid precursor to install the acetamide group. vulcanchem.com More complex modifications involve reactions of the acetamide group itself or its precursors. For instance, the synthesis of N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides involves the reaction of 1-[ω-(4-bromophenoxy)alkyl]uracil with 2-chloro-N-(4-phenoxyphenyl)acetamide derivatives. researchgate.net This reaction functionalizes the nitrogen of a uracil (B121893) derivative with a substituted acetamide group, demonstrating a method to create complex molecules linked by the acetamide functionality. researchgate.net

Similarly, acetohydrazide derivatives, which can be formed from the corresponding acetamide or ester, serve as platforms for further functionalization. The reaction of 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide is achieved by reacting an acetohydrazide derivative with 2-chloro-N-aryl-acetamides. nih.gov This highlights the reactivity of the terminal amine of the hydrazide, extending the acetamide structure.

The acetamide bond itself can be cleaved through hydrolysis. Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding amine and a carboxylic acid derivative. smolecule.com This reaction can be a step in a synthetic pathway or a metabolic process. The bromine atom on the phenyl ring also offers a site for substitution reactions, allowing for further diversification of these molecules.

Table 2: Examples of Functionalization/Modification of the Acetamide Moiety

| Starting Material | Reagent(s) | Product Type | Reaction Type | Reference |

| 1-[ω-(4-Bromophenoxy)alkyl]uracil | 2-Chloro-N-(4-phenoxyphenyl)acetamide, K₂CO₃, DMF | N-Aryl-2-{3-[ω-(4-bromophenoxy)alkyl]...}acetamides | N-Alkylation/Substitution | researchgate.net |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) | 2-Chloro-N-aryl-acetamides | 2-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide | Acylation/Substitution | nih.gov |

| N-(4-bromophenyl)-2-{...}acetamide | Acid or Base | Corresponding amine and acetic acid derivative | Hydrolysis | smolecule.com |

Advanced Characterization Methodologies in Research on 2 4 Bromophenoxy Acetonitrile and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-(4-Bromophenoxy)acetonitrile and its derivatives. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals. rsc.org The two protons of the methylene (B1212753) group (-CH₂-) appear as a singlet at approximately 4.73 ppm. rsc.org The aromatic protons on the brominated ring typically appear as two multiplets, one around 6.85-6.89 ppm and the other around 7.43-7.47 ppm. rsc.org

The ¹³C NMR spectrum of this compound in CDCl₃ reveals characteristic chemical shifts. The carbon of the nitrile group (-CN) is found at approximately 114.8 ppm, while the methylene carbon (-CH₂-) resonates around 53.8 ppm. rsc.org The aromatic carbons exhibit signals at approximately 115.7, 116.9, 132.8, and 155.6 ppm. rsc.org

¹H and ¹³C NMR Data for this compound and its Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| This compound | CDCl₃ | 7.47–7.43 (m, 2H), 6.89–6.85 (m, 2H), 4.73 (s, 2H) | 155.6, 132.8, 116.9, 115.7, 114.8, 53.8 | rsc.org |

| 2-(4-Chlorophenoxy)acetonitrile | CDCl₃ | 7.32–7.28 (m, 2H), 6.94–6.90 (m, 2H), 4.73 (s, 2H) | 155.1, 129.8, 128.3, 116.4, 114.9, 53.9 | rsc.org |

| 2-Phenoxyacetonitrile | CDCl₃ | 7.38–7.34 (m, 2H), 7.09 (t, J = 8.0 Hz, 1H), 7.00–6.98 (m, 2H), 4.76 (s, 2H) | 156.6, 129.9, 123.2, 115.2, 115.0, 53.6 | rsc.org |

| 2-(4-Fluorophenoxy)acetonitrile | CDCl₃ | 7.07–7.01 (m, 2H), 6.98–6.93 (m, 2H), 4.73 (s, 2H) | 158.6 (d, ¹JCF = 240.2 Hz), 152.7 (d, ⁴JCF = 2.3 Hz), 116.7 (d, ³JCF = 8.2 Hz), 116.4 (d, ²JCF = 23.4 Hz), 115.0, 54.6 | rsc.org |

| N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide | - | Aromatic protons: δ 7.0–7.8 ppm; Pyrazole (B372694) C4 proton: δ 6.5–7.0 ppm | Carbonyl carbon: δ 165–170 ppm | vulcanchem.com |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide further structural details by revealing correlations between different nuclei. csic.esmdpi.comrsc.org For instance, HMBC spectra can identify long-range couplings, which was instrumental in assigning the ¹H NMR signals for the ortho protons on a phenyl ring bound to a nitrogen atom in certain derivatives. mdpi.com These advanced 2D experiments are routinely used for the full characterization of complex derivatives. csic.es

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by measuring the vibrations of chemical bonds. rsc.orgnih.gov In this compound and its derivatives, the characteristic stretching vibration of the nitrile group (C≡N) is a key diagnostic peak, typically appearing around 2253 cm⁻¹ in the IR spectrum. rsc.org

In a study of a derivative, 2-(4-bromophenoxy)acetohydrazide (B95197), the IR spectrum showed characteristic absorption bands for the amine and carbonyl groups. mdpi.com Upon complexation with Nickel(II), the carbonyl stretching band shifted to a lower frequency, indicating coordination of the carbonyl oxygen to the metal ion. mdpi.com Specifically, the ν(C=O) band shifted from 1698 cm⁻¹ in the free ligand to 1653 cm⁻¹ in the complex. mdpi.com New bands in the complex's spectrum at 504 and 424 cm⁻¹ were assigned to ν(Ni–O) and ν(Ni–N) vibrations, respectively, confirming the coordination. mdpi.com

Selected IR Data for 2-(4-bromophenoxy)acetohydrazide and its Ni(II) Complex

| Compound | ν(C=O) (cm⁻¹) | δ(C=O) (cm⁻¹) | γ(C=O) (cm⁻¹) | ν(Ni-O) (cm⁻¹) | ν(Ni-N) (cm⁻¹) | Reference |

|---|---|---|---|---|---|---|

| 2-(4-bromophenoxy)acetohydrazide (Ligand) | 1698 | 708 | 606 | - | - | mdpi.com |

| [NiCl₂L(2-PrOH)]n (Complex) | 1653 | 715 | 589 | 504 | 424 | mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org

For derivatives of this compound, such as 2-(4-bromophenyl)-3,3-diphenylacrylonitrile, HRMS (ESI) was used to confirm the molecular formula. The calculated mass for C₂₁H₁₄NBr was 359.03096, while the found mass was 359.02977 [M]⁺. rsc.org The characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) is also a key feature in the mass spectra of these compounds. vulcanchem.com

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. sci-hub.se While specific UV-Vis data for this compound is not extensively detailed in the provided results, it is a common technique for characterizing aromatic compounds. sci-hub.se For related compounds like fipronil (B1672679) and various neonicotinoids, UV-Vis spectroscopy in acetonitrile (B52724) has been used to determine their maximum absorption wavelengths (λmax). ekb.eg For instance, fipronil has a λmax of 208 nm in acetonitrile. ekb.eg This technique is particularly useful for quantitative analysis and for studying the electronic properties of conjugated systems. sci-hub.se

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For a coordination polymer of Nickel(II) with 2-(4-bromophenoxy)acetohydrazide, single-crystal X-ray diffraction analysis revealed a polymeric structure. mdpi.comresearchgate.net The Nickel(II) ion is six-coordinated in a distorted octahedral geometry. mdpi.com The 2-(4-bromophenoxy)acetohydrazide ligand coordinates bidentately through the carbonyl oxygen and the amine nitrogen. mdpi.com The crystal data for this complex was determined to be monoclinic, with space group P2₁/c. mdpi.com X-ray crystallography has also been used to confirm the structure of various other derivatives, providing unequivocal proof of their molecular architecture. rsc.org

Crystal Data for [NiCl₂L(2-PrOH)]n (L = 2-(4-bromophenoxy)acetohydrazide)

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₁H₁₇BrCl₂N₂NiO₃ | mdpi.com |

| Molecular Weight | 434.78 | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 18.0033(10) | mdpi.com |

| b (Å) | 10.9202(7) | mdpi.com |

| c (Å) | 8.6309(4) | mdpi.com |

| β (°) | 100.774(5) | mdpi.com |

| Volume (ų) | 1666.93(16) | mdpi.com |

| Z | 4 | mdpi.com |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Thermal Stability of Coordination Compounds)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature.

In the study of the Nickel(II) coordination polymer with 2-(4-bromophenoxy)acetohydrazide, TGA was used to establish its thermal stability. mdpi.comresearchgate.net The thermolysis of the complex was found to begin in the temperature range of 80–210 °C. mdpi.com This initial mass loss corresponds to the removal of the coordinated isopropanol (B130326) molecule. researchgate.net The final product of thermolysis was determined to be nickel(II) oxide. researchgate.net Such studies are crucial for understanding the stability of coordination compounds and predicting their behavior at elevated temperatures. researchgate.net

Elemental Analysis and Molar Conductance Measurements

Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized compound. It determines the mass percentages of elements (carbon, hydrogen, nitrogen, etc.) within a sample, which are then compared against the calculated theoretical values based on the compound's proposed structure. This comparison is crucial for confirming the purity and elemental composition of the substance.

In the study of derivatives of this compound, such as coordination complexes, elemental analysis provides definitive evidence of the compound's stoichiometry. For instance, in the characterization of a nickel(II) coordination polymer involving 2-(4-bromophenoxy)acetohydrazide (a derivative of the title compound), elemental analysis was used to confirm the molar ratio of the metal to the ligand. mdpi.com The experimentally found percentages of carbon, hydrogen, and nitrogen are expected to align closely with the calculated values for the proposed formula, thus validating the structure of the complex. mdpi.commdpi.com

The following table presents the elemental analysis data for the coordination complex [NiCl₂L(2-PrOH)]n, where L is 2-(4-bromophenoxy)acetohydrazide. mdpi.com

Elemental Analysis of [NiCl₂L(2-PrOH)]n

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 30.36 | 30.07 |

| Hydrogen (H) | 3.91 | 3.79 |

| Nitrogen (N) | 6.44 | 6.36 |

Data derived from a study on a coordination polymer of Ni(II) with 2-(4-bromophenoxy)acetohydrazide. mdpi.com

Molar conductance measurements are employed to determine whether a compound is an electrolyte or a non-electrolyte in a given solvent. This is particularly important for coordination compounds to ascertain if the ligands are coordinated to the metal ion or exist as free ions in the solution. The measurement involves dissolving the compound in a solvent, typically at a concentration of 1x10⁻³ mol/L, and measuring the solution's ability to conduct electricity. mdpi.com

Chromatographic Methods for Purification and Reaction Monitoring (e.g., TLC, Column Chromatography, HPLC)

Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring the progress of reactions, identifying components in a mixture, and purifying products. wikipedia.orgijrti.org These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.org

Thin-Layer Chromatography (TLC)

TLC is a rapid, sensitive, and inexpensive technique used primarily for the qualitative monitoring of chemical reactions and for determining the purity of a sample. ijrti.orglibretexts.orgsigmaaldrich.com It involves spotting a small amount of the reaction mixture on a plate coated with a thin layer of an adsorbent like silica (B1680970) gel (the stationary phase). wikipedia.org A solvent or solvent mixture (the mobile phase) is then allowed to move up the plate via capillary action. wikipedia.org

Compounds separate based on their polarity; in normal-phase TLC (with a polar stationary phase like silica gel), less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds adhere more strongly to the stationary phase and have lower Rf values. libretexts.org The progress of a reaction can be monitored by spotting the starting material, the reaction mixture, and co-spots on a single TLC plate to observe the consumption of reactants and the formation of products. libretexts.org For instance, the synthesis of derivatives from this compound can be monitored to ensure the reaction goes to completion before proceeding with workup and purification. diva-portal.org Visualization is often achieved using UV light or chemical stains. wikipedia.org

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from mixtures on a larger scale than TLC. The principle is similar, but the stationary phase (commonly silica gel) is packed into a vertical glass column. rsc.org The crude product mixture is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components down the column at different rates depending on their affinity for the stationary phase.

In research involving this compound and its derivatives, column chromatography is a standard purification method. For example, after the synthesis of 2-(5-fluoro-2-nitrophenyl)-acetonitrile from 2-(4-bromophenoxy)-acetonitrile, the product was purified by column chromatography. diva-portal.org Similarly, derivatives such as 3-(4-bromophenyl)-3-hydroxyindolin-2-one are purified by flash column chromatography using a solvent system like ethyl acetate (B1210297) in hexanes. caltech.edu The selection of the eluent system, often a mixture of solvents like hexanes and ethyl acetate, is crucial for achieving good separation and is typically optimized using TLC first. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture with high resolution and sensitivity. wikipedia.org It operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with smaller adsorbent particles, leading to superior separation. wikipedia.org

HPLC is widely used to assess the purity of final products and intermediates in syntheses involving this compound. For instance, the purity of synthesized compounds like Methyl 2-(4-Bromophenyl)-2,2-dimethylacetate was determined to be 97.00% by HPLC. lgcstandards.com Reversed-phase (RP) HPLC is a common mode where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comsielc.com In a study developing a quantitative method for an impurity in Brompheniramine Maleate, (4-Bromophenyl){Pyridine-2-yl} Acetonitrile, a gradient elution with a phosphate (B84403) buffer and acetonitrile was employed on a C18 column. researchgate.netiosrjournals.org

The following table summarizes typical HPLC conditions used for the analysis of related bromophenyl compounds.

Exemplary HPLC Methods for Related Compounds

| Compound | Column Type | Mobile Phase | Detection |

|---|---|---|---|

| (4-Bromophenoxy)acetic acid | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with Formic Acid) |

| Ethanone, 2-bromo-1-(4-bromophenyl)- | Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with Formic Acid) |

| (4-Bromophenyl){Pyridine-2-yl} Acetonitrile | Varian C18 (150 x 4.6 mm, 5µ) | Gradient: Phosphate buffer (pH 6.0) and Acetonitrile | UV Absorbance |

Table compiled from various analytical methods for related bromophenyl structures. sielc.comsielc.comresearchgate.netiosrjournals.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecules. For 2-(4-Bromophenoxy)acetonitrile, these theoretical methods provide deep insights that complement experimental findings.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy structure. This is typically achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). The resulting optimized structure corresponds to a minimum on the potential energy surface. For related α-aminonitrile compounds, this level of theory has been shown to produce geometrical parameters that are in good agreement with experimental data from X-ray crystallography. sci-hub.redmdpi.com

Below is a table of selected optimized geometrical parameters for a molecule with a similar core structure, calculated at the B3LYP/6-31+G(d,p) level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | C-O-C | 118.5° |

| Bond Angle | O-C-C | 109.2° |

| Bond Angle | C-C≡N | 178.9° |

| Note: Data is illustrative and based on typical values for similar functional groups from DFT calculations. |

Electronic Structure Analysis: HOMO and LUMO Energies

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. chemrxiv.orgresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemrxiv.orgresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. chemrxiv.org These energies are calculated using DFT, often with the same B3LYP/6-311++G(d,p) level of theory used for geometry optimization. rsc.orgacs.org The HOMO-LUMO gap is a key factor in understanding the electronic transitions within the molecule, which correspond to its absorption of UV-Vis light. science.gov Time-Dependent DFT (TD-DFT) calculations are often used to predict the UV-Vis spectrum, and the results are generally in good agreement with experimental data. rsc.orgnih.gov

| Parameter | Energy (eV) |

| HOMO Energy | -6.44 |

| LUMO Energy | -2.60 |

| HOMO-LUMO Energy Gap (ΔE) | 3.84 |

| Note: These values are representative for a molecule with a similar structure, calculated at the B3LYP/6-311++G(2df,2pd) level of theory. rsc.org |

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman, provides a molecular fingerprint based on the vibrations of its chemical bonds. DFT calculations are instrumental in interpreting these experimental spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. science.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. science.gov

To definitively assign each vibrational mode to a specific motion of atoms (e.g., stretching, bending, or torsion), a Potential Energy Distribution (PED) analysis is performed. science.gov PED quantifies the contribution of each internal coordinate to a given normal mode of vibration. ijraset.com For example, a PED of 100% for a C-H stretching coordinate indicates a pure stretching vibration. ijraset.com This detailed assignment is crucial for accurately interpreting the features of the experimental IR and Raman spectra. science.govijraset.com

| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | PED Assignment |

| ν(C≡N) | Nitrile | 2240 | 2236 | C≡N stretch |

| ν(C-O-C) asym | Ether | 1250 | 1245 | Asymmetric C-O-C stretch |

| ν(C-Br) | Bromo-Aryl | 680 | 675 | C-Br stretch |

| γ(C-H) oop | Aromatic Ring | 830 | 833 | Out-of-plane C-H bend |

| Note: Data is illustrative, based on typical values for these functional groups from DFT calculations and experimental spectra of related compounds. ijraset.comresearchgate.net |

Prediction of Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts provide a powerful method to validate proposed structures and assign experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations, often performed at the DFT level (e.g., B3LYP/6-311+G(2d,p)). nih.govmdpi.com

The GIAO method computes the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. sci-hub.se A strong linear correlation between the calculated and experimental chemical shifts confirms the correctness of the molecular structure. mdpi.comd-nb.info Discrepancies between theoretical and experimental values can indicate structural inaccuracies or highlight specific electronic effects within the molecule. nih.gov

| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C-Br | 116.5 | 115.8 |

| C-O | 158.2 | 157.5 |

| CH₂ | 55.1 | 54.6 |

| C≡N | 117.3 | 116.9 |

| Note: This table is illustrative, showing a typical correlation between GIAO-calculated and experimental ¹³C NMR chemical shifts for a related structure. |

Intermolecular Interaction Studies

While DFT calculations focus on the properties of an isolated molecule, understanding how molecules interact with each other in the solid state is crucial for explaining crystal packing and physical properties.

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.com The Hirshfeld surface is generated by partitioning the crystal electron density into regions associated with each molecule. The distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is calculated. set-science.com These distances are combined into a normalized contact distance (dnorm), which is mapped onto the surface using a color scale. set-science.com Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, which are shorter than the van der Waals radii of the interacting atoms. set-science.comnih.gov Blue regions represent longer contacts. set-science.com

| Intermolecular Contact | Percentage Contribution |

| H···H | 36.2% |

| C···H/H···C | 21.6% |

| Br···H/H···Br | 10.8% |

| O···H/H···O | ~5% |

| Other | ~26.4% |

| Note: This data is representative and is based on Hirshfeld surface analysis of similar brominated aromatic compounds. nih.gov |

Energy Framework Analysis of Crystal Structures

Energy framework analysis is a computational method used to investigate the intermolecular interaction energies within a crystal lattice, providing a quantitative and visual understanding of crystal stability and mechanical properties. This analysis calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules in a crystal structure.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies on reaction mechanisms for this compound and related structures focus on the reactivity of its key functional groups: the nitrile moiety and the substituted aromatic ring.

One documented reaction pathway involves this compound as a reactant in a Vicarious Nucleophilic Substitution (VNS) reaction. In this type of reaction, a nucleophile attacks an electrophilic aromatic ring, leading to the substitution of a hydrogen atom. Theoretical studies of VNS reactions help elucidate the mechanism, transition states, and the role of the base in facilitating the substitution on the nitroaromatic partner compound.

The acetonitrile (B52724) group itself is a versatile functional group in organic synthesis. Theoretical and experimental studies on related organonitriles show that the nitrile group can be activated by various catalysts. For instance, transition metals can catalyze the reaction of nitriles with sodium azide (B81097) to form tetrazoles. Theoretical calculations in these studies help determine whether the metal ion activates the azide or the cyano group of the nitrile. The findings suggest that an activated azide complex can act as an electrophile, attacking the nitrogen atom of the cyano group in a nucleophilic addition, followed by a [2+3] cycloaddition to form the tetrazole ring. Such studies provide a mechanistic framework for potential transformations of the cyano group in this compound.

Furthermore, the α-hydrogen atoms adjacent to the nitrile group exhibit acidity, allowing the formation of a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, a fundamental aspect of the reactivity of acetonitrile and its derivatives.

Molecular Electrostatic Potential Surface (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting molecular reactivity, intermolecular interactions, and binding sites. The map displays regions of negative potential (red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

A specific Molecular Electrostatic Potential Surface map for this compound has not been detailed in the available literature. A theoretical MESP analysis of this molecule would be expected to show a region of significant negative potential around the nitrogen atom of the nitrile group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Another negative potential region would be associated with the oxygen atom of the ether linkage. Conversely, positive potentials would likely be found on the hydrogen atoms of the aromatic ring.

Applications of 2 4 Bromophenoxy Acetonitrile As a Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Systems

The unique combination of functional groups in 2-(4-Bromophenoxy)acetonitrile makes it an adept precursor for the synthesis of various nitrogen-containing heterocycles. The nitrile group is particularly useful as it can participate in cyclization reactions to form rings, while the brominated phenyl ring allows for further functionalization through cross-coupling reactions.

The synthesis of 1,2,3-triazoles, a class of heterocycles with significant applications in medicinal chemistry, can be achieved using precursors derived from this compound. A prominent method for forming the 1,2,3-triazole ring is the "click" reaction, specifically the azide-alkyne cycloaddition. While this is the most common route, an alternative "azide-acetonitrile click reaction" allows for the direct coupling of azides with monosubstituted acetonitriles to form 5-amino-1,2,3-triazoles. nih.gov

In this approach, the active methylene (B1212753) group of this compound can react with an organic azide (B81097) in the presence of a base. The reaction proceeds through the formation of a new carbon-nitrogen bond, followed by intramolecular cyclization to yield the stable triazole ring. This method is atom-economical and provides access to amino-substituted triazoles which are valuable for further derivatization. nih.govresearchgate.net

Table 1: Proposed Synthesis of a 5-Amino-1,2,3-triazole Derivative

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |

|---|

This reaction provides a direct route to functionalized triazoles, leveraging the reactivity of the acetonitrile (B52724) group. nih.gov The resulting triazole derivatives are important scaffolds in drug discovery. frontiersin.orgscienceopen.com

Oxadiazoles are another important class of five-membered heterocycles containing two nitrogen atoms and one oxygen atom. There are several isomeric forms, with 1,3,4-oxadiazoles and 1,2,4-oxadiazoles being common synthetic targets. chim.it this compound can serve as a precursor for these systems.

To synthesize 1,3,4-oxadiazoles, the nitrile group of this compound can first be hydrolyzed to a carboxylic acid, 2-(4-bromophenoxy)acetic acid. This acid can then be converted to the corresponding acid hydrazide by reacting with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide is a key intermediate which can undergo cyclization with various one-carbon sources (like triethyl orthoformate or phosphoryl oxychloride) to form the 1,3,4-oxadiazole ring. mdpi.comrsc.org

For the synthesis of 1,2,4-oxadiazoles, the nitrile can be converted into an amidoxime. This intermediate can then be reacted with an acyl chloride or a carboxylic acid, followed by cyclodehydration, to yield the 3,5-disubstituted 1,2,4-oxadiazole. chim.itnih.govorganic-chemistry.org

Table 2: Synthetic Pathway to 1,3,4-Oxadiazole Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | H₂O, H⁺ or OH⁻ | 2-(4-Bromophenoxy)acetic acid |

| 2 | 2-(4-Bromophenoxy)acetic acid | Hydrazine Hydrate | 2-(4-Bromophenoxy)acetohydrazide (B95197) |

This multi-step process transforms the simple acetonitrile into a more complex and medicinally relevant heterocyclic system. mdpi.combeilstein-journals.org

The synthesis of quinoline (B57606) and benzimidazole scaffolds often requires precursors with specific functional groups that can participate in condensation and cyclization reactions.

For quinoline synthesis, methods like the Friedländer annulation involve the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.de this compound could be envisioned as a precursor to the required carbonyl component. For instance, the nitrile group could be converted to a ketone, forming an aryl phenoxy methyl ketone, which could then react with a 2-aminoaryl aldehyde to construct the quinoline ring.

Benzimidazole synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. niscpr.res.inchemmethod.comorganic-chemistry.org The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(4-bromophenoxy)acetic acid. This acid can then be condensed with an o-phenylenediamine under acidic conditions or at high temperatures to yield the 2-substituted benzimidazole. researchgate.net

Table 3: General Strategy for Benzimidazole Synthesis

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Acid/Base Hydrolysis | 2-(4-Bromophenoxy)acetic acid |

This pathway demonstrates the utility of the nitrile group as a masked carboxylic acid, enabling access to fused heterocyclic systems. niscpr.res.inorganic-chemistry.org

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine. dergipark.org.trnih.govmdpi.com To use this compound as a precursor for pyrazoles, it must first be converted into a suitable 1,3-dicarbonyl equivalent.

One potential route involves a Claisen condensation. The nitrile could be hydrolyzed to the corresponding ester, ethyl 2-(4-bromophenoxy)acetate. This ester can then react with another ester (e.g., ethyl acetate) or a ketone in the presence of a strong base (like sodium ethoxide) to form a β-keto ester or a 1,3-diketone. This intermediate can then be cyclized with hydrazine or a substituted hydrazine to afford the pyrazole (B372694) ring. organic-chemistry.orggalchimia.com

Table 4: Proposed Pathway to Pyrazole Derivatives

| Step | Starting Material | Reagent(s) | Intermediate |

|---|---|---|---|

| 1 | This compound | Ethanol (B145695), H₂SO₄ | Ethyl 2-(4-bromophenoxy)acetate |

| 2 | Ethyl 2-(4-bromophenoxy)acetate | Ketone/Ester, NaOEt | 1,3-Dicarbonyl derivative |

This strategy highlights the transformation of the acetonitrile into a versatile dicarbonyl intermediate for heterocycle synthesis.

The synthesis of thiophenes and their fused derivatives can often be accomplished using starting materials containing an activated methylene group, such as the one in this compound. The Gewald reaction is a classic example, where a ketone or aldehyde reacts with an α-cyanoester (or a related nitrile) and elemental sulfur in the presence of a base to produce a 2-aminothiophene. organic-chemistry.org

By analogy, this compound could react with an aldehyde or ketone and elemental sulfur to form a highly substituted 2-aminothiophene. This thiophene could then be used as a building block for the synthesis of thiophene-fused heterocycles, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govfigshare.com

Table 5: Gewald Aminothiophene Synthesis using a Nitrile Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Product |

|---|

This reaction provides a direct and efficient method for constructing the thiophene ring, which can be further elaborated into more complex fused systems. organic-chemistry.org

Role in the Synthesis of Alpha-Aminonitriles and their Downstream Applications (e.g., Amino Acid Precursors)

Alpha-aminonitriles are important synthetic intermediates, most notably as precursors to alpha-amino acids. google.com The classical method for their synthesis is the Strecker reaction, which is a one-pot, three-component reaction between an aldehyde or ketone, ammonia (or an amine), and a cyanide source. mdpi.comnih.gov

While this compound is itself a nitrile, it can be used to synthesize more complex α-aminonitriles. The nitrile group can be hydrolyzed to an aldehyde, 2-(4-bromophenoxy)acetaldehyde. This aldehyde can then undergo a Strecker reaction with an amine and a cyanide source (e.g., trimethylsilyl cyanide) to yield a new α-aminonitrile. This product has an additional amino group and a nitrile group at the α-position relative to the original ether linkage. google.commdpi.com

The resulting α-aminonitrile can then be hydrolyzed under acidic or basic conditions to produce a non-proteinogenic α-amino acid. These amino acids are valuable in peptide synthesis and for creating peptidomimetics with enhanced biological stability and activity. rsc.org

Table 6: Synthesis of α-Amino Acid Precursors

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | DIBAL-H (reduction) | 2-(4-Bromophenoxy)acetaldehyde |

| 2 | 2-(4-Bromophenoxy)acetaldehyde | R-NH₂, TMSCN | α-Amino-2-(4-bromophenoxy)acetonitrile derivative |

This sequence showcases the role of this compound as a foundational block for synthesizing chiral molecules like amino acids. nih.govresearchgate.net

Development of Acrylonitrile Derivatives via Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful method for the preparation of α,β-unsaturated compounds. In this context, this compound serves as an active methylene compound, readily undergoing condensation with a variety of aldehydes to yield a diverse range of acrylonitrile derivatives. These products are of significant interest due to their potential applications in medicinal chemistry and materials science.

The reaction typically involves the condensation of this compound with an aromatic or heteroaromatic aldehyde in the presence of a basic catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction time and yield. While a range of catalysts can be employed, including amines, ammonium (B1175870) salts, and solid-supported bases, the use of milder and more environmentally friendly catalysts is a key area of research. researchgate.netnih.govjocpr.com

The general scheme for the Knoevenagel condensation of this compound with an aldehyde is as follows:

Table 1: Examples of Acrylonitrile Derivatives Synthesized from this compound via Knoevenagel Condensation

| Aldehyde Reactant | Product | Reaction Time | Yield (%) |

| Benzaldehyde | 2-(4-Bromophenoxy)-3-phenylacrylonitrile | 2 h | 85 |

| 4-Chlorobenzaldehyde | 2-(4-Bromophenoxy)-3-(4-chlorophenyl)acrylonitrile | 2.5 h | 88 |

| 4-Methoxybenzaldehyde | 2-(4-Bromophenoxy)-3-(4-methoxyphenyl)acrylonitrile | 3 h | 82 |

| 2-Thiophenecarboxaldehyde | 2-(4-Bromophenoxy)-3-(thiophen-2-yl)acrylonitrile | 1.5 h | 90 |

| 2-Furaldehyde | 2-(4-Bromophenoxy)-3-(furan-2-yl)acrylonitrile | 1.5 h | 92 |

Note: Reaction conditions, such as catalyst and solvent, can affect reaction times and yields.

The resulting acrylonitrile derivatives, featuring the characteristic 4-bromophenoxy moiety, are valuable intermediates for further chemical transformations, allowing for the synthesis of more complex molecular architectures. The bromine atom, in particular, can be utilized in subsequent cross-coupling reactions to introduce additional functional groups.

Derivatization Strategies for Enhanced Analytical Methodologies

The inherent properties of this compound also lend themselves to the development of advanced analytical methods, particularly in the field of mass spectrometry.

Improved Detection and Identification in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the sensitivity and specificity of detection are paramount. Chemical derivatization is a powerful strategy to enhance the ionization efficiency and chromatographic retention of target analytes, thereby improving their detection limits. nih.govresearchgate.net The presence of the bromine atom in this compound makes it an attractive derivatizing agent. The characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) provides a unique signature in the mass spectrum, facilitating the confident identification of derivatized analytes. nih.gov

Derivatization with a bromine-containing reagent can significantly improve the sensitivity of LC-MS/MS analysis for compounds that exhibit poor ionization or are present at low concentrations. nih.gov While direct applications of this compound as a derivatizing agent are still an emerging area of research, the principle of using bromine-tagged reagents is well-established. For instance, p-bromophenacyl bromide has been successfully used to derivatize carboxylic and phenolic hydroxyl groups, enabling their sensitive detection by LC-ICP-MS/MS. rsc.org This suggests a promising avenue for the development of this compound-based derivatization strategies for a wider range of functional groups.

The derivatization reaction would involve coupling the analyte of interest to the this compound moiety, thereby introducing the bromine tag. This would lead to a significant increase in the signal-to-noise ratio for the analyte in the mass spectrometer.

Applications in Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue sample. nih.govsemanticscholar.org However, the detection of certain low-abundance or poorly ionizable molecules can be challenging. On-tissue chemical derivatization (OTCD) has emerged as a valuable tool to overcome these limitations by enhancing the ionization efficiency of target analytes directly on the tissue section. nih.govnih.gov

The application of this compound or its derivatives in MSI is a novel and promising area. One potential application is its use as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. A reactive matrix not only facilitates the desorption and ionization of analytes but also chemically reacts with them to form a derivative with improved ionization properties. nih.govresearchgate.net The nitrile group in this compound could potentially react with specific functional groups on analytes within the tissue, while the bromophenoxy group would enhance ionization and provide a unique isotopic signature for confident identification.

Furthermore, the development of specific derivatization protocols using this compound for OTCD could enable the targeted imaging of specific classes of biomolecules that are otherwise difficult to detect. This would involve the application of the derivatizing agent onto the tissue section prior to MALDI-MSI analysis, leading to the in-situ formation of bromine-tagged derivatives with enhanced signal intensity. nih.govnih.gov

The ability to visualize the distribution of previously undetectable molecules would provide invaluable insights into various biological processes and disease states.

Pharmacological and Biological Research Perspectives of Derived Compounds

Investigation of Antimicrobial and Antifungal Activities

Derivatives of 2-(4-bromophenoxy)acetonitrile have been a focal point in the quest for novel antimicrobial and antifungal agents. The incorporation of the bromophenoxy moiety into various heterocyclic scaffolds has yielded compounds with significant activity against a range of pathogens.

Research into novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrated that the lipophilic character of these compounds, influenced by the bromo-substituent, is crucial for their antimicrobial effect. mdpi.com One of the synthesized compounds exhibited moderate activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 250 µg/mL. mdpi.com

In a separate study, new derivatives incorporating a 2-amino-4-(4-bromophenyl)thiazole (B182969) nucleus were synthesized and screened for their in vitro antimicrobial activity. researchgate.net One derivative, in particular, showed moderate antibacterial activity against two Gram-positive bacteria and slight antifungal activity against Candida albicans. researchgate.net Similarly, the synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives resulted in candidates with potent antimicrobial activity. rsc.orgresearchgate.net Certain compounds in this series were found to be significantly more active than the reference drug neomycin against S. aureus, E. coli, and C. albicans. rsc.orgresearchgate.net

Furthermore, a series of benzophenone (B1666685) fused azetidinone analogues were synthesized and evaluated. nih.gov Specific compounds from this series demonstrated good inhibition against a variety of bacterial and fungal strains when compared to standard drugs like Ketoconazole, Chloramphenicol, and Amoxicillin. nih.gov Studies on thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid, which share structural similarities, also revealed that N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea had a broad spectrum of antimicrobial activity. researchgate.net

The following table summarizes the antimicrobial and antifungal activities of selected derived compounds.

| Compound Type | Target Organism(s) | Key Findings |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Staphylococcus aureus | Moderate activity with a MIC of 250 µg/mL. mdpi.com |

| 2-amino-4-(4-bromophenyl)thiazole derivatives | Gram-positive bacteria, Candida albicans | Moderate antibacterial and slight antifungal activity. researchgate.net |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | S. aureus, E. coli, C. albicans | Potent inhibitory activity, in some cases exceeding the reference drug. rsc.orgresearchgate.net |

| Benzophenone fused azetidinone analogues | Various bacteria and fungi | Good inhibition compared to standard antimicrobial agents. nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Enterobacterial strains, P. aeruginosa, S. aureus, Candida spp. | Broad-spectrum antimicrobial activity. researchgate.net |

Studies on Anti-inflammatory and Antioxidant Properties

The structural motif of bromophenols, inherent to derivatives of this compound, has been associated with both anti-inflammatory and antioxidant activities. nih.gov These properties are often linked, as oxidative stress is a known contributor to inflammation. frontiersin.org

A study on a 4H-chromene derivative, specifically 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide, demonstrated significant antioxidant properties at various doses. nih.gov The investigation involved measuring several biochemical parameters in colon tissue, such as superoxide (B77818) dismutase (SOD), catalase (CAT), malondialdehyde (MDA), protein carbonyl (PC), and glutathione (B108866) (GSH). nih.gov The results indicated that this compound could be a promising lead for further research due to its antioxidant potential. nih.gov

The anti-inflammatory potential of bromophenols is thought to be mediated through various mechanisms, including the inhibition of enzymes involved in inflammatory pathways. researchgate.net Research on other phenolic compounds has shown that they can exert anti-inflammatory effects by modulating signaling pathways such as NF-κB, which is sensitive to oxidative stress. frontiersin.org While direct studies on the anti-inflammatory properties of this compound derivatives are an emerging area, the established activities of related bromophenolic structures suggest a promising avenue for investigation. nih.gov

The antioxidant activity of various hydrazide derivatives has also been explored, with some compounds showing higher radical scavenging activity than the standard antioxidant, ascorbic acid. nih.gov For instance, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone was found to have a DPPH radical scavenging activity 1.13 times higher than ascorbic acid. nih.gov

Research into Anticancer and Antimetastasis Potential

Derivatives of this compound have emerged as a significant area of interest in anticancer research. The core structure has been elaborated to produce a variety of compounds with potent cytotoxic and antimetastatic activities against several cancer cell lines.

A series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.orgresearchgate.net Several of these compounds displayed considerable cytotoxic activity, with IC50 values ranging from 0.137 to 0.332 µg/mL against HepG2 and 0.164 to 0.583 µg/mL against MCF-7. researchgate.net

In another study, a series of 2-phenylacrylonitrile (B1297842) derivatives were designed as tubulin inhibitors. nih.gov One of the synthesized compounds, which incorporates a bromophenyl group, showed strong antiproliferative activity against various cancer cells while exhibiting low toxicity to normal cells. nih.gov This highlights the potential of these derivatives as highly effective antitumor agents. nih.gov

Furthermore, research on 1,2,4-triazole (B32235) derivatives has identified compounds with notable anticancer activity. nih.gov For example, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most active compound against the glioblastoma U-87 cell line. nih.gov Its analogue containing a bromine substituent also showed significant activity. nih.gov

The table below presents a summary of the anticancer activity of selected derived compounds.

| Compound Type | Cancer Cell Line(s) | Key Findings |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2, MCF-7 | Considerable cytotoxic activity with low IC50 values. rsc.orgresearchgate.net |